2-(Tert-butoxy)-5-chlorophenol

Description

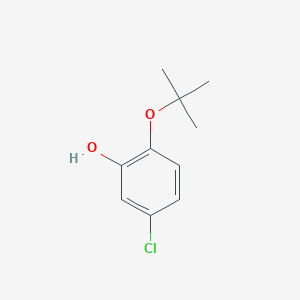

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO2 |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

5-chloro-2-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,12H,1-3H3 |

InChI Key |

NOYIVYWZDJFJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Tert Butoxy 5 Chlorophenol

Direct Synthetic Routes to 2-(Tert-butoxy)-5-chlorophenol

Direct, single-step synthetic routes to this compound are not extensively documented in readily available literature, suggesting that its preparation is more commonly achieved through multi-step sequences. Such a strategy allows for greater control over regioselectivity. A plausible direct approach would involve the simultaneous or sequential reaction of a starting phenol (B47542) with reagents that introduce both the tert-butoxy (B1229062) group and the chlorine atom. However, controlling the precise positioning (ortho to the hydroxyl and meta to the chlorine) presents a significant regiochemical challenge.

Therefore, the synthesis is typically approached via targeted functional group transformations on a pre-functionalized aromatic ring. The two primary retrosynthetic strategies involve:

Regioselective etherification of a pre-existing chlorophenol, specifically 4-chlorocatechol (B124253) (4-chloro-1,2-benzenediol).

Regioselective halogenation of a pre-existing etherified phenol, namely 2-(tert-butoxy)phenol.

Targeted Functional Group Transformations for Compound Assembly

The assembly of this compound relies heavily on well-established reactions for etherification and halogenation, with a critical focus on achieving the desired regiochemistry.

Etherification Reactions for Tert-Butoxy Moiety Introduction

The introduction of a tert-butoxy group onto a phenolic hydroxyl is a common protecting group strategy and a key step in synthesizing tert-butyl aryl ethers. This transformation is typically achieved through acid-catalyzed etherification using isobutylene (B52900) or tert-butanol (B103910).

In the context of synthesizing this compound from 4-chlorocatechol, the primary challenge is the selective etherification of the hydroxyl group at the C2 position while leaving the C1 hydroxyl group free. The electronic and steric environment of the two hydroxyl groups will influence their relative reactivity.

Common methods for tert-butylation of phenols include:

Reaction with Isobutylene: This is a widely used industrial method for producing tert-butylated phenols. The reaction is catalyzed by a Brønsted or Lewis acid. For instance, a continuous process for synthesizing p-chlorophenyl tert-butyl ether involves reacting p-chlorophenol with isobutylene using a catalyst system of AlCl₃ on activated clay. google.com Another method utilizes sulfuric acid as the catalyst with an organic solvent like toluene (B28343). google.com

Reaction with Tert-butanol: Friedel-Crafts alkylation using tert-butanol in the presence of an acid catalyst is another viable route. Studies on the etherification of glycerol (B35011) with tert-butyl alcohol have explored various acid catalysts, including homogeneous catalysts like p-toluenesulfonic acid (PTSA) and heterogeneous catalysts like ion-exchange resins (Amberlyst 15) and zeolites. mdpi.commdpi.comresearchgate.net

The selective mono-etherification of a catechol derivative requires careful control of reaction conditions (temperature, catalyst loading, and stoichiometry) to prevent the formation of diether byproducts.

Regioselective Halogenation Strategies on Phenolic Substrates

The alternative synthetic route involves the regioselective chlorination of 2-(tert-butoxy)phenol. In this scenario, the existing hydroxyl and tert-butoxy groups on the aromatic ring act as directing groups for the incoming electrophile (chlorine). Both -OH and -O-tBu are strong ortho-, para-directing groups. Given that the ortho position to the tert-butoxy group is sterically hindered and the para position to the hydroxyl group is occupied by the tert-butoxy group, chlorination is anticipated to occur at the positions ortho and para to the hydroxyl group.

To achieve the desired 5-chloro substitution (para to the tert-butoxy group and meta to the hydroxyl group), steric hindrance from the bulky tert-butyl group can be exploited. However, the primary directing influence of the hydroxyl group would favor chlorination at its para-position (C4).

Research into the selective halogenation of aromatic compounds has shown that the choice of chlorinating agent and catalyst is crucial for controlling regioselectivity. nih.gov

Zeolite Catalysis: The use of solid acid catalysts like zeolites can enhance para-selectivity in the halogenation of substituted benzenes. For example, the chlorination of toluene using tert-butyl hypochlorite (B82951) over zeolite HX in acetonitrile (B52724) has been shown to be a para-selective process. mdpi.com A similar strategy could potentially be applied to direct the chlorine atom to the desired position on the 2-(tert-butoxy)phenol substrate, overcoming the inherent directing effects of the functional groups.

Traditional Catalysts: The chlorination of 2-tert-butylphenol (B146161) is often carried out with chlorine gas in the presence of a catalyst like ferric chloride, though this may lead to a mixture of isomers.

Synthesis of Structurally Related Phenolic Analogs and Derivatives

The synthetic methods used for this compound are applicable to a wide range of related phenolic analogs. The synthesis of these related compounds provides insight into the reaction conditions and catalytic systems that would be effective.

2-Tert-butyl-5-chlorophenol: This analog is structurally similar, differing by a tert-butyl group directly on the ring instead of a tert-butoxy ether linkage. Its synthesis typically involves the chlorination of 2-tert-butylphenol, often using chlorine gas with a Lewis acid catalyst.

p-Chlorophenyl tert-butyl ether: This compound is an isomer of the ether portion of the target molecule. Its synthesis has been described via the reaction of p-chlorophenol and isobutylene, employing catalysts such as AlCl₃ on activated clay or sulfuric acid. google.comgoogle.com

2,4-Di-tert-butyl-5-aminophenol: The synthesis of this complex derivative involves a tert-butylation step. N-(3-hydroxyphenyl)acetamide is reacted with tert-butanol in the presence of concentrated sulfuric acid to introduce two tert-butyl groups onto the ring. google.com

Tertiary Butyl Phenols: General synthesis of tertiary butyl phenols is achieved through the Friedel-Crafts alkylation of phenol with tert-butyl alcohol. A process using phosphorus pentoxide as a catalyst has been reported, yielding primarily p-tert-butylphenol. google.com

Catalytic Systems and Reaction Conditions for Compound Synthesis

The choice of catalyst and reaction conditions is paramount in directing the synthesis towards the desired product with high yield and selectivity. Both etherification and halogenation steps are typically catalyzed processes.

The following table summarizes various catalytic systems and conditions reported for related transformations.

| Reaction Type | Substrate(s) | Catalyst | Reagent(s) | Key Findings/Conditions | Reference(s) |

| Etherification | p-Chlorophenol, Isobutylene | AlCl₃ on Activated Clay | Toluene (solvent) | Continuous process for industrial production. | google.com |

| Etherification | p-Chlorophenol, Isobutylene | Sulfuric Acid | Toluene (solvent) | Reaction at room temperature; yield of 82.9%. | google.com |

| Etherification | Glycerol, Tert-butyl alcohol | Amberlyst 15 (Ion Exchange Resin) | Dibutyl ether (solvent) | Addition of solvent shifts equilibrium to favor diether products. Optimal at 70°C. | mdpi.com |

| Etherification | Glycerol, Tert-butyl alcohol | Beta Zeolite | None (solvent-free) | Suitable conditions: 80°C, 12:1 alcohol:glycerol ratio, 6 hours. | researchgate.netscienceandtechnology.com.vn |

| Alkylation | Phenol, Tert-butyl alcohol | Phosphorus Pentoxide | None | Reaction at 230°C for 6 hours; favors p-tert-butylphenol. | google.com |

| Chlorination | 2-tert-butylphenol | Ferric Chloride | Chlorine gas | Standard method for chlorinating phenols. | |

| Chlorination | Toluene | Zeolite HX | Tert-butyl hypochlorite | System for achieving high para-selectivity. | mdpi.com |

| Chlorination | Phenol | Branched-chain amine | Chlorine gas | Selective synthesis of 2-chlorophenol (B165306) in a non-polar solvent. | google.com |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and enhance efficiency. gcande.orgresearchgate.net Key strategies focus on catalysis, alternative reaction media, and energy efficiency.

Heterogeneous Catalysis: The use of solid acid catalysts like zeolites, sulfonic acid-functionalized polymers, and acid-treated clays (B1170129) offers significant advantages over homogeneous catalysts like sulfuric acid or AlCl₃. mdpi.commdpi.comresearchgate.net Solid catalysts can be easily separated from the reaction mixture by filtration, reducing waste from aqueous workups. They are often reusable and can lead to higher selectivity, minimizing byproduct formation. jddhs.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound have emerged as energy-efficient techniques that can dramatically reduce reaction times and, in some cases, improve yields. jddhs.commdpi.com For example, the synthesis of bis-chalcones saw reaction times drop from 48 hours to as little as 5-15 minutes using microwave irradiation. mdpi.com Similar benefits could be realized in the etherification or halogenation steps for the target compound.

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (high atom economy). jddhs.com Choosing synthetic routes that avoid the use of protecting groups, where possible, and employing catalytic rather than stoichiometric reagents are central to this goal. The environmental factor (E-factor), which measures the ratio of waste to desired product, is a key metric, and catalytic processes generally result in much lower E-factors. researchgate.net

The following table outlines potential green chemistry strategies applicable to the synthesis.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefits | Reference(s) |

| Catalysis | Homogeneous acids (H₂SO₄, AlCl₃) | Heterogeneous solid acids (Zeolites, Amberlyst 15) | Easy separation, reusability, reduced corrosive waste. | mdpi.comresearchgate.netmdpi.com |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Toluene, Acetonitrile) or solvent-free conditions. | Reduced toxicity and environmental impact. | researchgate.netjddhs.com |

| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Drastically reduced reaction times, lower energy consumption. | jddhs.commdpi.comresearchgate.net |

| Waste Prevention | Stoichiometric reagents, complex workups | Catalytic processes, high-selectivity reactions | Higher atom economy, lower E-Factor, minimized byproducts. | gcande.orgresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Tert Butoxy 5 Chlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 2-(tert-butoxy)-5-chlorophenol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butoxy (B1229062) group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The tert-butoxy group, being an electron-donating group, will shield the aromatic protons, while the chlorine atom and the hydroxyl group will exert their characteristic electronic influences.

The protons on the aromatic ring will appear as a complex splitting pattern due to spin-spin coupling. The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.3 | m | - |

| -OH | 5.0 - 6.0 | br s | - |

| -C(CH₃)₃ | ~1.3 | s | - |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, six distinct signals are expected for the aromatic carbons, and two signals for the tert-butoxy group carbons. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom attached to the hydroxyl group (C-1) and the carbon attached to the tert-butoxy group (C-2) will be shifted downfield. The carbon bearing the chlorine atom (C-5) will also show a characteristic downfield shift.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-O-tBu) | 145 - 150 |

| C-3 | 115 - 120 |

| C-4 | 125 - 130 |

| C-5 (C-Cl) | 120 - 125 |

| C-6 | 118 - 123 |

| -C (CH₃)₃ | 75 - 80 |

| -C(CH₃ )₃ | 28 - 32 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, cross-peaks would be observed between the coupled aromatic protons, aiding in the assignment of their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It allows for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. sdsu.eduyoutube.com For instance, the aromatic proton signals can be directly correlated to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com It is particularly useful for identifying quaternary carbons and for connecting different spin systems. sdsu.eduyoutube.com For example, correlations would be expected from the tert-butyl protons to the C-2 carbon and the quaternary carbon of the tert-butyl group.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. epequip.comthermofisher.com These two techniques are often complementary. thermofisher.commdpi.com

The FT-IR and Raman spectra of this compound will be characterized by the vibrational modes of the hydroxyl, ether, chloro, and substituted benzene (B151609) moieties.

Predicted Vibrational Spectroscopy Data:

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) | 3200 - 3600 (weak) |

| C-H (aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |

| C-O (ether) | Stretching | 1200 - 1300 | 1200 - 1300 |

| C-O (phenol) | Stretching | 1150 - 1250 | 1150 - 1250 |

| C-Cl | Stretching | 600 - 800 | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol (B47542). The presence of the tert-butoxy and chloro substituents will cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.

The principal electronic transitions are expected to be π → π* transitions within the aromatic ring. The hydroxyl and tert-butoxy groups, with their lone pairs of electrons, can participate in n → π* transitions. The solvent can influence the position and intensity of these absorption bands. For instance, in polar solvents, a shift in the λmax is often observed compared to nonpolar solvents. researchgate.net

Predicted UV-Vis Absorption Data (in Methanol):

| Transition | Predicted λmax (nm) |

| π → π* (Primary band) | ~220 |

| π → π* (Secondary band) | ~280 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. lcms.cz

For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak will be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, including the loss of a tert-butyl group to form a stable phenoxonium ion, and the loss of isobutylene (B52900).

Predicted Mass Spectrometry Data:

| m/z Value | Proposed Fragment |

| [M]⁺ | C₁₀H₁₃ClO⁺ |

| [M+2]⁺ | C₁₀H₁₃³⁷ClO⁺ |

| [M-57]⁺ | [M - C(CH₃)₃]⁺ |

| [M-56]⁺ | [M - C₄H₈]⁺ |

| [M-15]⁺ | [M - CH₃]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, researchers can determine the precise geometry of the molecule, including bond lengths, bond angles, and torsion angles. This technique is indispensable for unambiguously establishing the solid-state conformation of a molecule and understanding its intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern its packing in the crystal.

In the case of this compound, a single-crystal X-ray diffraction study would be the definitive method to elucidate its molecular structure in the solid state. Such an analysis would reveal the spatial orientation of the tert-butoxy group relative to the phenol and chloro substituents on the benzene ring. This information is crucial for understanding how steric and electronic effects influence the molecule's shape and its interactions with neighboring molecules.

Research Findings:

A thorough search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time. The elucidation of its crystal structure would require future experimental investigation.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Stability Assessment

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric analysis (TGA) is a particularly valuable method for assessing the thermal stability of a compound. In a TGA experiment, the mass of a sample is continuously monitored as the temperature is increased at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data is plotted as a curve of mass versus temperature, which reveals the temperatures at which the compound decomposes and the extent of mass loss at each stage.

For this compound, TGA would provide critical information about its thermal stability and decomposition profile. The onset temperature of decomposition would indicate the upper limit of its thermal stability. The TGA curve could also reveal a multi-step decomposition process, potentially corresponding to the sequential loss of the tert-butoxy group and subsequent degradation of the phenolic ring. This information is vital for determining the safe handling and storage temperatures for the compound and for predicting its behavior in applications where it might be exposed to elevated temperatures.

Research Findings:

No specific experimental thermogravimetric analysis data for this compound has been reported in the publicly available scientific literature. Consequently, its decomposition temperatures and weight loss characteristics have not been experimentally determined.

| Thermal Decomposition Parameter | Value |

| Onset Decomposition Temperature (Tonset) | Data not available |

| Temperature of Maximum Decomposition Rate (Tmax) | Data not available |

| Percent Weight Loss (Stage 1) | Data not available |

| Percent Weight Loss (Stage 2) | Data not available |

| Final Residue (%) | Data not available |

Lack of Specific Computational Research Data for this compound Prevents Detailed Analysis

A thorough investigation into existing scientific literature and chemical databases has revealed a significant lack of published computational chemistry studies focused specifically on the compound this compound. Despite extensive searches for research pertaining to its electronic structure, spectroscopic properties, and molecular dynamics, no dedicated scholarly articles containing the specific data required to populate the requested detailed analysis were found.

Computational chemistry is a powerful tool for understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations provide deep insights into the behavior of chemical compounds.

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties like optimized molecular geometry and electronic structure.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict spectroscopic parameters.

Frontier Molecular Orbital (FMO) analysis , which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between these orbitals is a key indicator of chemical stability.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, including intramolecular and intermolecular charge transfers.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, allowing for the exploration of conformational landscapes and dynamic behavior.

For the specific compound this compound, the execution of such computational studies would be necessary to generate the specific data points and detailed findings requested. These studies would involve complex calculations requiring specialized software and significant computational resources to determine its optimized geometry, HOMO-LUMO gap, predicted spectroscopic signatures (such as IR, UV-Vis, and NMR spectra), quantum chemical descriptors for reactivity, the nature of its internal electronic interactions, and its conformational flexibility.

Without access to peer-reviewed research that has performed these specific analyses on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict requirements of the user's request. The generation of such an article would necessitate fabricating data, which would be scientifically unsound and misleading. Therefore, until such research is conducted and published, a comprehensive computational analysis as outlined cannot be completed.

Computational Chemistry and Theoretical Insights into 2 Tert Butoxy 5 Chlorophenol

Theoretical Evaluation of Chemical Reactivity Mechanisms and Pathways

The chemical reactivity of 2-(tert-butoxy)-5-chlorophenol, like other substituted phenols, is governed by the interplay of its functional groups: the hydroxyl (-OH), the bulky tert-butoxy (B1229062) group (-OC(CH₃)₃), and the electron-withdrawing chlorine atom (-Cl). Computational studies, primarily using Density Functional Theory (DFT), provide significant insights into the plausible reaction mechanisms and pathways for this class of compounds. While specific theoretical studies on this compound are not extensively documented in public literature, valid inferences can be drawn from computational analyses of structurally related tert-butylphenols and chlorophenols.

The primary reactive site is the phenolic hydroxyl group. Its reactivity, particularly in radical-mediated reactions, is a central theme in the computational chemistry of phenols. One of the most studied pathways is Hydrogen Atom Transfer (HAT) , where the phenolic hydrogen is abstracted by a radical species. This process is fundamental to the antioxidant behavior of many phenols. DFT calculations on various substituted phenols, such as 2,4-dimethyl-6-tert-butyl phenol (B47542) (DTBP), have shown that the HAT mechanism is often the preferred mode of radical scavenging, especially in the gaseous phase or non-polar solvents tandfonline.com. The reaction is initiated by the abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of a stable phenoxyl radical biomedres.us. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring and by the steric hindrance provided by bulky substituents like the tert-butoxy group, which can prevent subsequent unwanted reactions.

Another critical mechanism is the OH-initiated degradation , particularly relevant in atmospheric chemistry. Theoretical studies on 4-tert-butylphenol have shown that reactions initiated by hydroxyl radicals (•OH) can proceed via two main pathways: hydrogen abstraction from the -OH group or •OH addition to the aromatic ring. Computational models indicate that the radical addition pathways are generally more favorable, having lower activation energy barriers than hydrogen abstraction publish.csiro.au. For this compound, electrophilic attack by radicals or other electrophiles would be directed by the existing substituents. The hydroxyl and tert-butoxy groups are ortho-, para-directing activators, while the chlorine atom is a deactivating but also ortho-, para-directing group. DFT calculations using Parr functions can predict the regioselectivity of electrophilic substitution reactions, confirming that electron-donating groups direct incoming electrophiles to ortho and para positions scholarsresearchlibrary.com.

The table below summarizes theoretical data for reaction pathways common to substituted phenols, which can be considered analogous to the potential reactivity of this compound.

| Reaction Pathway | Reactant(s) | Computational Method | Key Findings | Reference |

| Hydrogen Atom Transfer (HAT) | 2,4-Dimethyl-6-tert-butylphenol + Radical | DFT (MN15, M05-2X, etc.) | HAT is the preferred radical scavenging mechanism in the gas phase. | tandfonline.com |

| OH-Initiated Degradation | 4-tert-Butylphenol + •OH | DFT (MPWB1K) | Radical addition to the aromatic ring is kinetically favored over hydrogen abstraction. | publish.csiro.au |

| O–H Bond Scission | Chlorophenols | DFT (BHandHLYP) | O–H bond dissociation energies are affected by the number and position of chlorine atoms. | nih.gov |

| Kolbe-Schmitt Reaction | 2,4-di-tert-butylphenol + CO₂ | DFT (M06-2X) | The main product is thermodynamically favorable, while a side product is kinetically favorable. | researchgate.net |

These theoretical evaluations underscore that the reactivity of this compound is multifaceted. The molecule can participate in radical scavenging via HAT, undergo atmospheric degradation initiated by radical addition, and engage in electrophilic substitution reactions with regioselectivity dictated by its substituent pattern. The precise energy barriers and reaction rates for these pathways would require specific DFT calculations for the molecule of interest.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or chemical properties of compounds based on their molecular structure. For substituted phenols, QSAR studies frequently focus on predicting toxicity, as this class of compounds is widely used and environmentally relevant. The chemical behavior and toxicity of this compound can be predicted by developing or applying QSAR models based on key molecular descriptors.

Numerous QSAR studies on substituted phenols have demonstrated that their toxicity is often strongly correlated with a combination of hydrophobic, electronic, and steric descriptors jst.go.jptandfonline.comresearchgate.net.

Key Molecular Descriptors in Phenol QSAR:

Hydrophobicity: Typically quantified by the logarithm of the octanol-water partition coefficient (log P or log Kₒw), this descriptor is crucial for modeling polar narcosis. It describes the ability of a molecule to partition into biological membranes jst.go.jp. Higher hydrophobicity often leads to increased toxicity.

Electronic Properties: These descriptors quantify the electronic nature of the molecule and its substituents. Common electronic descriptors include:

pKa: The acid dissociation constant, which indicates the degree of ionization at a given pH. The toxicity of phenols can decrease with increasing ionization as the charged species may not cross biological membranes as easily jst.go.jp.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively ucsb.edu. These are often used to model reactivity and specific mechanisms of toxicity researchgate.net.

Hammett Sigma Constants (σ): These constants describe the electron-donating or electron-withdrawing ability of substituents on the aromatic ring jst.go.jp.

Steric/Topological Descriptors: These describe the size and shape of the molecule. The bulky tert-butoxy group in this compound would contribute significantly to steric descriptors.

QSAR models are typically developed using multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) tandfonline.comresearchgate.net. A general QSAR model for phenol toxicity might take the form:

Toxicity (e.g., -log EC₅₀) = c₁ (log P) + c₂ (pKa) + c₃ (Electronic Descriptor) + ... + k

The validity and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds proquest.com.

The table below presents common descriptors used in QSAR models for phenol toxicity and their general influence.

| Descriptor Class | Specific Descriptor | Symbol | Typical Influence on Toxicity | Relevance to this compound |

| Hydrophobic | Octanol-Water Partition Coefficient | log P | Positive correlation; increased hydrophobicity often increases toxicity. | The tert-butoxy and chloro groups increase hydrophobicity compared to phenol. |

| Electronic | Acid Dissociation Constant | pKa | Negative correlation; increased ionization (lower pKa) can decrease toxicity. | Substituents significantly alter the pKa of the phenolic proton. |

| Electronic | HOMO Energy | E_HOMO | Correlates with the capacity to donate an electron; relevant for reaction with oxidants. | The electron-rich ring and oxygen atom influence this value. |

| Electronic | LUMO Energy | E_LUMO | Correlates with the capacity to accept an electron; relevant for reactions with nucleophiles. | The electron-withdrawing chlorine atom lowers the LUMO energy. |

| Steric | Molar Refractivity | MR | Can be positively or negatively correlated depending on the specific receptor interaction. | The bulky tert-butoxy group provides significant steric hindrance. |

For this compound, a QSAR model would need to account for the high hydrophobicity imparted by the tert-butoxy and chloro groups, as well as the electronic effects of all three substituents on the pKa and reactivity of the phenol ring. Computational models suggest that for phenols with bulky substituents, toxicity may be dependent on radical reactions, making descriptors related to the ease of phenoxyl radical formation particularly relevant acs.org. Therefore, a robust QSAR model for predicting the behavior of this compound would likely incorporate descriptors that capture its hydrophobicity, electronic character, and potential for radical-mediated reactivity.

Chemical Reactivity and Mechanistic Studies of 2 Tert Butoxy 5 Chlorophenol

Electronic and Steric Influence of Tert-Butoxy (B1229062) and Chloro Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 2-(tert-butoxy)-5-chlorophenol is significantly influenced by the electronic and steric properties of the chloro and tert-butoxy substituents. These groups modulate the electron density of the aromatic ring and influence the regioselectivity of substitution reactions.

The tert-butoxy group, as an alkoxy group, also exhibits both inductive and resonance effects. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R). rsc.org This resonance donation is substantial and makes the tert-butoxy group a net activator of the aromatic ring, increasing its nucleophilicity and reactivity towards electrophiles. viu.ca

Sterically, the tert-butoxy group is notably bulky. This steric hindrance can impede the approach of reactants to the positions ortho to it (the C1 and C3 positions), potentially influencing the distribution of products in substitution reactions. libretexts.org The chloro group is smaller and exerts a less significant steric effect.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Effect |

|---|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -O-C(CH3)3 (Tert-butoxy) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Activating | Ortho, Para |

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. dss.go.th In this compound, the sites of substitution are determined by the directing effects of the existing substituents. Both the tert-butoxy group at C1 and the chloro group at C5 are ortho-, para-directors. rsc.orgafit.edu

The available positions for substitution are C2, C4, and C6.

Position C2: Ortho to the tert-butoxy group and meta to the chloro group.

Position C4: Para to the tert-butoxy group and ortho to the chloro group.

Position C6: Ortho to the tert-butoxy group and ortho to the chloro group.

The strong activating effect of the tert-butoxy group will preferentially direct incoming electrophiles to its ortho and para positions (C2, C4, C6). The chloro group also directs to these same positions. Therefore, substitution is expected to occur at C2, C4, and C6. The steric bulk of the tert-butoxy group may hinder substitution at the adjacent C2 and C6 positions, potentially favoring the C4 position. libretexts.org However, the combined directing influence of both groups strongly favors substitution at these activated sites over the C3 position (meta to both).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. core.ac.uk Given the activated nature of the ring due to the tert-butoxy group, these reactions may proceed under milder conditions than those required for benzene itself. google.com

| Reaction | Typical Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 2-(Tert-butoxy)-5-chloro-4-nitrophenol and isomers |

| Bromination | Br2, FeBr3 (or no catalyst) | 2-Bromo-6-(tert-butoxy)-3-chlorophenol and isomers |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-substituted this compound |

Nucleophilic Aromatic Substitution (NAS) Considerations

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For this compound, the potential leaving group is the chloride ion. However, the aromatic ring lacks strong electron-withdrawing substituents like nitro groups. The tert-butoxy group is, in fact, electron-donating by resonance, which deactivates the ring toward nucleophilic attack by increasing its electron density. gfredlee.com Consequently, NAS reactions on this compound are generally not favored and would require harsh reaction conditions, such as high temperatures and very strong nucleophiles. The reaction is unlikely to proceed via the typical SNAr mechanism under standard laboratory conditions.

Oxidative and Reductive Transformations of the Phenol (B47542) and Ether Linkage

The phenolic hydroxyl group is susceptible to oxidation. The reaction typically proceeds through the formation of a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. These radicals can then undergo a variety of subsequent reactions, including dimerization to form C-C or C-O coupled products, or further oxidation to form quinones. rsc.orglibretexts.org The presence of the bulky tert-butoxy group may influence the coupling pattern of the resulting phenoxyl radical.

The tert-butoxy group represents an ether linkage. Ethers can be cleaved under strongly acidic conditions. The ether in this compound is a tert-butyl ether, which is particularly susceptible to acid-catalyzed cleavage due to the stability of the resulting tert-butyl carbocation. This reaction would yield 5-chlorobenzene-1,2-diol (4-chlorocatechol) and tert-butanol (B103910) or isobutylene (B52900).

Reductive transformations of the phenol group are less common but can be achieved under certain conditions, for instance, catalytic hydrogenation can reduce the aromatic ring, though this typically requires high pressures and temperatures. The chloro group can also be removed via catalytic hydrogenolysis.

Reaction Kinetics and Thermodynamic Analysis of Transformations

For electrophilic substitutions, the activating tert-butoxy group would lead to a significantly faster reaction rate compared to benzene or chlorobenzene. The rate of reaction would be influenced by the stability of the carbocation intermediate (the arenium ion), which is stabilized by the electron-donating tert-butoxy group.

In oxidative processes, the rate of reaction is often dependent on the ease of formation of the phenoxyl radical. Studies on the oxidation of various chlorophenols have been conducted. For instance, the oxidation rate constants for phenol, 2-chlorophenol (B165306), and 4-chlorophenol (B41353) with hydrogen peroxide have been determined, showing that chlorophenols can be more reactive than phenol itself under certain conditions. ijert.org The rate of oxidation of chlorophenols by ozone has also been shown to be highly pH-dependent. nih.gov

| Compound | Oxidation Rate Constant (m3 gmol-1 s-1) |

|---|---|

| Phenol | 1.18 x 10-6ijert.org |

| 2-Chlorophenol | 1.35 x 10-6ijert.org |

| 4-Chlorophenol | 1.49 x 10-6ijert.org |

Note: Data is for related compounds and serves as an indication of relative reactivity. Specific data for this compound is not available.

Thermodynamically, the stability of the products will also govern the reaction pathways. In EAS, the formation of a substituted aromatic system retains the thermodynamic stability of the aromatic ring.

Role of Catalysts and Reaction Conditions in Driving Specific Transformations of the Compound

The outcome of reactions involving this compound is highly dependent on the choice of catalysts and reaction conditions.

Electrophilic Aromatic Substitution: While the activated ring may not always require a catalyst for reactions like bromination, google.com other EAS reactions typically do. Friedel-Crafts reactions are catalyzed by Lewis acids like aluminum chloride (AlCl3). core.ac.uk Nitration is usually carried out with a mixture of concentrated nitric and sulfuric acids, where sulfuric acid acts as a catalyst to generate the nitronium ion (NO2+). dss.go.th The choice of solvent can also influence the reaction, with polar solvents potentially accelerating reactions involving charged intermediates.

Oxidative Coupling: The oxidation of phenols can be catalyzed by a variety of systems. Transition metal complexes, such as those of copper or iron, are known to catalyze the oxidative coupling of phenols in the presence of an oxidant like oxygen or hydrogen peroxide. youtube.com Enzymatic catalysts, such as laccases, are also effective for the oxidative polymerization of phenols and are used in bioremediation processes. libretexts.org

Ether Cleavage: The cleavage of the tert-butyl ether linkage is typically catalyzed by strong Brønsted acids, such as HBr or HI, or strong Lewis acids.

Nucleophilic Aromatic Substitution: As mentioned, forcing a NAS reaction would necessitate harsh conditions: high temperatures, high pressures, and a strong nucleophile, often in a polar aprotic solvent to enhance the nucleophile's reactivity.

| Transformation | Catalyst/Reagent Type | Typical Conditions |

|---|---|---|

| Nitration (EAS) | H2SO4 | With HNO3, often at low temperatures |

| Halogenation (EAS) | Lewis Acid (e.g., FeBr3) or none | With Br2 or Cl2 |

| Oxidative Coupling | Transition Metal Complexes (Cu, Fe) or Enzymes (Laccase) | With an oxidant (O2, H2O2) |

| Ether Cleavage | Strong Acid (HBr, HI) | Elevated temperatures |

Applications As a Key Synthetic Intermediate and in Advanced Materials

Precursor Role in the Synthesis of Complex Organic Molecules

While specific, publicly documented pathways starting from 2-(Tert-butoxy)-5-chlorophenol to produce highly complex organic molecules are not extensively detailed in readily available literature, its structure suggests its utility as a foundational building block. Phenolic compounds, in general, are crucial starting materials in organic synthesis. The hydroxyl group can be readily converted into an ether or ester, and the aromatic ring can undergo various electrophilic substitution reactions. The presence of the tert-butyl and chloro groups on this compound directs these substitutions to specific positions, allowing for the controlled construction of more intricate molecular architectures. This controlled reactivity is a key principle in the multi-step synthesis of complex natural products and other target molecules.

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis

Chlorophenols and their derivatives have a history of use as intermediates in the manufacturing of pesticides and pharmaceuticals. dcceew.gov.aucdc.govwikipedia.org For instance, 2,4-dichlorophenol (B122985) is a key intermediate in the production of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). dcceew.gov.au While direct evidence of this compound's use in the synthesis of specific commercial agrochemicals is not prevalent in public records, its structural motifs are relevant. The chlorophenolic core is a recognized toxophore in certain classes of pesticides. The tert-butyl group, known to enhance the lipophilicity and stability of molecules, is also a common feature in modern agrochemical design. mdpi.com

In the pharmaceutical industry, substituted phenols are essential building blocks for a vast array of therapeutic agents. researchgate.netjst.go.jp The specific combination of a chloro and a tert-butoxy (B1229062) group on a phenolic ring, as seen in this compound, could be leveraged to synthesize molecules with desired biological activities. The tert-butyl group can influence a drug's metabolic profile and its ability to bind to biological targets. mdpi.com Although specific examples of drugs derived directly from this compound are not widely documented, the compound represents a potential starting point for the synthesis of novel pharmaceutical candidates.

Integration into Polymer and Specialty Chemical Formulations

Phenolic compounds are fundamental to the polymer industry, most notably in the production of phenolic resins. youtube.comwikipedia.org These resins are synthesized through the reaction of phenols or substituted phenols with aldehydes, typically formaldehyde. youtube.comwikipedia.org The properties of the resulting polymer can be tailored by the choice of the substituted phenol (B47542). The incorporation of a tert-butyl group, as in p-tert-butylphenol, can enhance the solubility of the resin in oil and improve its compatibility with various synthetic rubbers. wikipedia.org This suggests that this compound could be utilized in the synthesis of specialty phenolic resins with specific, desirable properties imparted by both the tert-butoxy and chloro groups. These properties could include enhanced chemical resistance, thermal stability, or modified reactivity.

The production of other specialty chemicals can also benefit from the use of substituted phenols as intermediates. The reactivity of the phenolic hydroxyl group and the aromatic ring allows for the introduction of various functional groups, leading to a diverse range of chemical products with applications in areas such as coatings, adhesives, and surfactants.

Development of Function-Specific Materials Based on the Phenolic Core and its Derivatives

The phenolic core is a versatile platform for the development of function-specific materials. By chemically modifying the hydroxyl group and the aromatic ring, materials with tailored properties can be created. For example, the antioxidant properties of phenols are well-known, and this functionality can be incorporated into polymeric materials to enhance their stability and longevity. nih.govanserpress.org

The structure of this compound, with its combination of a bulky alkyl group and a halogen, presents opportunities for creating materials with unique characteristics. The tert-butoxy group can improve the solubility and processability of polymers, while the chlorine atom can enhance flame retardancy or modify the material's electronic properties. The development of such function-specific materials is an active area of research in materials science.

Role in Light Stabilization and Resin Manufacturing

Phenolic compounds play a crucial role as light stabilizers in polymers, protecting them from degradation caused by exposure to ultraviolet (UV) radiation. nih.gov A significant class of UV stabilizers is the benzotriazoles, which often incorporate substituted phenol moieties. For instance, the commercially important UV absorber Tinuvin P is a benzotriazole (B28993) derivative of a phenolic compound. While direct evidence for the use of this compound in commercial light stabilizers is limited, a closely related compound, 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, is a known UV absorber used in polyethylene (B3416737) phthalate (B1215562) polymers. This structural similarity strongly suggests that this compound could serve as a key intermediate in the synthesis of novel benzotriazole-based UV stabilizers. The presence of the chloro and tert-butoxy groups could be fine-tuned to optimize the UV absorption characteristics and compatibility of the stabilizer with the polymer matrix.

Environmental Fate and Degradation Dynamics of 2 Tert Butoxy 5 Chlorophenol

Environmental Distribution and Partitioning Behavior (Air, Water, Soil, Sediment)

Limited direct experimental data exists regarding the environmental distribution and partitioning of 2-(tert-butoxy)-5-chlorophenol. However, its likely behavior can be inferred from its chemical structure, which combines a hydrophilic phenol (B47542) group with lipophilic tert-butoxy (B1229062) and chloro substituents.

The partitioning of a chemical in the environment is governed by its physicochemical properties. For chlorophenols, environmental fate is significantly influenced by pH, as they can exist in either a protonated (phenol) or deprotonated (phenolate) form. unl.ptcdc.gov The presence of the bulky tert-butyl group is known to increase the stability and hydrophobicity of phenolic compounds. nih.gov This increased hydrophobicity would suggest a tendency for this compound to adsorb to organic matter in soil and sediment, reducing its mobility in water. cdc.gov

In aquatic environments, chlorophenols can be found in both dissociated and non-dissociated forms, or adsorbed to suspended particles, with their state being dependent on the pH of the water. unl.pt Due to the hydrophobic nature imparted by the tert-butyl group, this compound is expected to have low water solubility. In general, the water solubility of chlorophenols decreases as the number of chlorine atoms increases. unl.pt

The potential for volatilization from water and moist soil surfaces is another important aspect of environmental distribution. Under acidic conditions, chlorophenols are more likely to volatilize. cdc.gov However, the relatively large molecular size and the presence of the polar hydroxyl group might limit the volatility of this compound.

Interactive Table: Predicted Environmental Partitioning of this compound

| Environmental Compartment | Predicted Behavior |

| Air | Low volatility expected due to molecular size and polar hydroxyl group. May be subject to atmospheric removal by rain. cdc.gov |

| Water | Low water solubility anticipated. The degree of dissociation will be pH-dependent. Expected to partition to suspended organic matter. unl.pt |

| Soil | Likely to adsorb to soil organic matter due to its hydrophobic nature, leading to reduced mobility. cdc.gov Persistence in soil can range from days to weeks for simpler chlorophenols, but the presence of the tert-butyl group may increase persistence. cdc.gov |

| Sediment | Expected to accumulate in sediments at the bottom of water bodies due to adsorption to organic materials. cdc.gov |

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis, photolysis, and chemical oxidation, are crucial in determining the environmental persistence of organic compounds.

Hydrolysis Processes

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For many chlorophenols, hydrolysis is not a significant degradation pathway under typical environmental conditions. acs.org The carbon-chlorine bond in aromatic compounds is generally stable and resistant to hydrolysis. While no specific data for this compound is available, it is anticipated that hydrolysis would be a very slow process and not a major route of degradation in the environment.

Photolysis Mechanisms

Photolysis, or degradation by sunlight, can be a significant removal mechanism for chlorophenols in the environment. unl.pt Chlorophenols can undergo direct photolysis when they absorb light, or indirect photolysis through reactions with photochemically produced reactive species like hydroxyl radicals. unl.pt

The efficiency of photolysis is dependent on factors such as the wavelength of light and the pH of the medium. researchgate.netresearchgate.net For some chlorophenols, the anionic (deprotonated) form is more susceptible to photolysis. researchgate.net It is plausible that this compound would undergo photolysis in sunlit surface waters, leading to the cleavage of the carbon-chlorine bond or transformation of the aromatic ring. However, without specific experimental data, the rate and products of photolysis remain speculative. The end products of complete decomposition of chlorophenols through processes like photolysis are generally carbon dioxide, water, and chloride ions. unl.pt

Chemical Oxidation Processes

Chemical oxidation, particularly by reactive oxygen species such as hydroxyl radicals, is a key abiotic degradation pathway for many organic pollutants in the atmosphere and aquatic environments. dss.go.thnih.gov Chlorophenols are known to be susceptible to oxidation. dss.go.thnih.gov The oxidation of chlorophenols can lead to the formation of various intermediates, including other phenols, quinones, and eventually ring-opening products. researchgate.net

The presence of the electron-donating tert-butyl group may influence the susceptibility of the phenol ring to oxidation. nih.gov It is expected that this compound would be degraded by chemical oxidants present in the environment, although the specific reaction pathways and rates are unknown.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment. nih.gov

Microbial Transformation Studies and Metabolite Identification

There are no specific studies on the microbial transformation of this compound. However, the biodegradation of other chlorophenols has been extensively studied, providing insights into potential pathways. researchgate.netarizona.edunih.gov The biodegradability of chlorophenols is influenced by the number and position of the chlorine atoms on the aromatic ring. frontiersin.org Generally, increasing the number of chlorine substituents decreases the rate of biodegradation. frontiersin.org

Microorganisms, including bacteria and fungi, are capable of degrading chlorophenols under both aerobic and anaerobic conditions. researchgate.netarizona.edu

Under aerobic conditions , the initial step in the degradation of lower chlorinated phenols often involves hydroxylation of the aromatic ring to form chlorocatechols. researchgate.netarizona.edu For more highly chlorinated phenols, the initial attack may involve the formation of chlorohydroquinones. researchgate.netarizona.edu These intermediates then undergo ring cleavage and further metabolism. researchgate.net

Under anaerobic conditions , reductive dechlorination is a key process, where chlorine atoms are removed and replaced by hydrogen atoms. researchgate.netarizona.edu This process can lead to the formation of less chlorinated phenols, which may then be more amenable to further degradation. microbe.com

The bulky tert-butyl group on this compound could present a steric hindrance to microbial enzymes, potentially slowing the rate of biodegradation compared to less substituted chlorophenols. nih.gov The degradation of this compound would likely proceed through initial attack on the phenol ring, potentially leading to dechlorination and cleavage of the ether linkage of the tert-butoxy group.

Interactive Table: Potential Biodegradation Metabolites of this compound (Hypothetical)

| Potential Metabolite | Potential Formation Pathway |

| 5-Chlorohydroquinone | Hydroxylation of the aromatic ring, a common initial step in the aerobic degradation of chlorophenols. researchgate.netarizona.edu |

| 4-Chloro-2-(tert-butoxy)catechol | Dihydroxylation of the aromatic ring. |

| Phenol | Reductive dechlorination under anaerobic conditions, followed by removal of the tert-butoxy group. microbe.com |

| tert-Butanol (B103910) | Cleavage of the ether bond of the tert-butoxy group. |

It is crucial to reiterate that the information presented above is largely based on inferences from the behavior of structurally related compounds due to the absence of direct experimental data for this compound. Further research is necessary to definitively determine its environmental fate and degradation dynamics.

Information regarding the environmental fate and degradation of this compound is not available in publicly accessible scientific literature.

A comprehensive search for data on the environmental fate and degradation dynamics of the specific chemical compound this compound has yielded no specific results. Scientific literature detailing its biodegradability, persistence, transformation products, or adsorption and desorption kinetics could not be located.

While extensive research is available for the broader class of chlorophenols, this information cannot be extrapolated to this compound due to significant structural differences. The presence of a tert-butoxy group fundamentally alters the molecule's chemical and physical properties compared to simpler chlorophenols like 2,4-dichlorophenol (B122985) or 2,4,5-trichlorophenol. These differences would substantially influence its behavior in the environment, including its susceptibility to microbial degradation, its persistence, and its interaction with soil and sediment matrices.

Therefore, it is not possible to provide a scientifically accurate and thorough article on the specific topics requested in the outline for this compound. The required detailed research findings and data for the following sections are absent from the available literature:

Adsorption and Desorption Kinetics in Various Environmental Matrices

Without specific studies on this compound, any discussion on these points would be speculative and would not meet the required standards of scientific accuracy.

Emerging Research Directions and Uncharted Territories for 2 Tert Butoxy 5 Chlorophenol

Innovations in Green Synthetic Methodologies and Process Intensification

The synthesis of substituted phenols, including 2-(tert-butoxy)-5-chlorophenol, is undergoing a paradigm shift towards more sustainable and efficient manufacturing processes. Traditional methods often involve harsh reaction conditions and the use of toxic reagents. spectroscopyonline.com Current research is intensely focused on developing "green" synthetic routes that minimize environmental impact and enhance safety.

A promising green methodology involves the ipso-hydroxylation of arylboronic acids, which can produce substituted phenols in high yields without the need for complex chromatographic purification. spectroscopyonline.com This approach utilizes benign reagents like aqueous hydrogen peroxide. spectroscopyonline.com Another area of innovation is the acid-catalyzed alkylation of phenols with alcohols like tert-butanol (B103910), using solid acid catalysts or even catalyst-free conditions in supercritical water, which offers a highly ortho-selective and environmentally friendly alternative. google.commdpi.com

Process intensification is a parallel and complementary research direction aimed at making chemical processes smaller, safer, and more energy-efficient. nih.gov For phenol-related production, this includes the move from traditional large-batch reactors to continuous flow systems. rsc.org These systems offer superior control over reaction parameters, leading to higher yields and purity. researchgate.netaskfilo.com Technologies like reactive extrusion, microwave-assisted synthesis, and sonochemistry are being explored to intensify these processes, although challenges in scalability and proprietary knowledge can limit their widespread adoption. researchgate.net The use of phosphorus pentoxide as a catalyst in the reaction of phenol (B47542) with tertiary butanol represents a one-step, eco-friendly process that yields commercially valuable phosphoric acid as a byproduct. google.com

Key Innovations in Green Synthesis and Process Intensification

| Innovation | Description | Potential Advantages |

|---|---|---|

| ipso-Hydroxylation | Synthesis via hydroxylation of arylboronic acids. spectroscopyonline.com | High yields, no complex purification, uses green oxidants. spectroscopyonline.com |

| Solid Acid Catalysis | Use of recyclable solid acids for alkylation. mdpi.com | Environmentally friendly, reduced corrosion, recyclable catalysts. mdpi.com |

| Supercritical Water | Catalyst-free alkylation in supercritical water. google.com | High ortho-selectivity, eliminates catalyst use. google.com |

| Continuous Flow Chemistry | Shifting from batch to continuous manufacturing. rsc.org | Enhanced safety, better process control, reduced footprint. researchgate.netaskfilo.com |

Advanced In Situ Spectroscopic Monitoring of Reactions and Transformations

The real-time analysis of chemical reactions as they occur, known as in situ spectroscopic monitoring, is a critical component of modern chemical process development. For the synthesis and transformation of this compound, these techniques, often grouped under the umbrella of Process Analytical Technology (PAT), provide invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.comresearchgate.net

Spectroscopic tools such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are at the forefront of this research. spectroscopyonline.com Fiber-optic probes allow these instruments to be inserted directly into reaction vessels, enabling continuous data acquisition without disturbing the chemical process. researchgate.net For instance, in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time, which is crucial for optimizing reaction conditions and ensuring process safety, especially in potentially hazardous reactions like nitrations or rearrangements. researchgate.netamericanpharmaceuticalreview.com

The coupling of multiple spectroscopic methods (e.g., ATR-IR, UV-Vis, and Raman) provides a more comprehensive understanding of complex reaction systems. researchgate.net This multi-faceted approach is essential for elucidating reaction mechanisms, such as identifying intermediate complexes in catalyzed reactions. researchgate.net In the context of continuous flow chemistry, in-line PAT is indispensable for real-time quality control and process optimization, minimizing batch-to-batch variability and preventing costly batch failures. rsc.orgrsc.org

Multi-Scale Computational Modeling for Predictive Chemistry and Material Design

Computational modeling has emerged as a powerful tool to predict the behavior of molecules and materials, thereby accelerating the design and discovery process. For this compound and its derivatives, multi-scale computational modeling offers a virtual laboratory to explore their properties and potential applications. These models can bridge the gap between the behavior of single molecules and the macroscopic properties of a material. askfilo.com

At the most fundamental level, ab initio and Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the molecule. fu-berlin.de This information is crucial for understanding how the tert-butoxy (B1229062) and chloro substituents influence the properties of the phenol ring. Moving up in scale, molecular dynamics (MD) simulations can predict how molecules of this compound will interact with each other and with other substances, which is key to understanding its behavior in different environments and its potential as a component in new materials. fu-berlin.de

These computational tools are not just for understanding existing compounds; they are increasingly used for de novo material design. rsc.org By simulating the properties of hypothetical molecules and materials, researchers can identify promising candidates for synthesis and experimental validation. rsc.orglibretexts.org This predictive power can significantly reduce the time and expense of materials discovery, guiding experimental efforts toward the most promising areas of "chemical space". rsc.org

Exploration of Novel Reaction Pathways and Derivatizations for Enhanced Functionality

The functionalization of the this compound scaffold is a key area of research for creating new molecules with enhanced or entirely new properties. The presence of the phenolic hydroxyl group, the tert-butyl group, and the chlorine atom provides multiple sites for chemical modification. byjus.commdpi.com

The hydroxyl group can be converted into an ether or ester, or it can be used to direct further electrophilic aromatic substitution reactions. nih.govbyjus.com The chlorine atom, while generally deactivating the ring to electrophilic substitution, can itself be replaced through nucleophilic aromatic substitution or participate in a wide array of cross-coupling reactions. acs.org Nickel-catalyzed C-O cross-coupling, for example, has emerged as a powerful method for forming aryl ethers from phenols and aryl chlorides. acs.org The boronate ester derivative of a related compound, 5-(tert-butyl)-3-chloro-2-(dioxaborolan-2-yl)phenol, highlights the potential for participation in Suzuki-Miyaura cross-coupling reactions, a powerful tool for creating carbon-carbon bonds.

Furthermore, the tert-butyl group, while primarily known for its steric hindrance and stabilizing effects, can also influence the reactivity and physical properties of the molecule. mdpi.com Research into the derivatization of this compound could lead to new antioxidants, stabilizers, or building blocks for pharmaceuticals and advanced materials. mdpi.comvinatiorganics.com A copper(I)-catalyzed oxidation/tert-butoxylation of aryl olefins to produce 2-tert-butoxy-1-arylethanones showcases an innovative approach to creating complex molecules with the tert-butoxy group. organic-chemistry.org

Comprehensive Environmental Transport and Transformation Modeling for Pollutant Behavior

Chlorophenols are a class of compounds with known environmental persistence and toxicity. researchgate.net Therefore, understanding the environmental fate of this compound is of paramount importance. Comprehensive environmental transport and transformation modeling aims to predict how this compound will move through and be altered in different environmental compartments, such as air, water, and soil.

These models, often referred to as chemistry transport models, simulate the complex physical and chemical processes that a pollutant undergoes after its release. mdpi.com This includes its distribution, degradation, and potential to form other harmful byproducts. For chlorophenols, factors such as water solubility, hydrophobicity, and susceptibility to biodegradation are key parameters in these models.

Kinetic modeling is used to predict the rate of degradation processes, while adsorption isotherm models can describe how the compound interacts with soil and sediment particles. researchgate.net By integrating these models, researchers can create a holistic picture of the environmental behavior of this compound, which is essential for conducting accurate risk assessments and developing effective remediation strategies.

Further Elucidation of Structure-Property Relationships for New Material Applications

The specific arrangement of the tert-butyl group and the chlorine atom on the phenol ring of this compound gives it a unique set of properties. A deeper understanding of these structure-property relationships is crucial for designing new materials with tailored functionalities.

The bulky tert-butyl group provides significant steric hindrance, which can enhance the stability of the compound and protect it from oxidation, a property that is exploited in many phenolic antioxidants. mdpi.com This steric bulk also influences the molecule's shape and how it packs in a solid state, which can affect the properties of polymers or other materials into which it is incorporated. The chlorine atom, being an electron-withdrawing group, increases the acidity of the phenolic proton and modifies the electronic properties of the aromatic ring.

Research in this area focuses on systematically modifying the structure of this compound—for example, by changing the position of the substituents or introducing new functional groups—and then measuring the resulting changes in physical, chemical, and electronic properties. This systematic approach allows for the development of a predictive understanding of how molecular structure dictates macroscopic properties, paving the way for the rational design of new materials for applications ranging from advanced polymers and liquid crystals to functional electronic materials.

Q & A

Q. What are the common synthetic routes for preparing 2-(tert-butoxy)-5-chlorophenol, and what are the critical parameters affecting yield and purity?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or etherification reactions. A plausible route includes reacting 5-chloro-2-hydroxyphenol with tert-butyl bromide under alkaline conditions. Critical parameters include:

- Temperature control : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions like oxidation of the phenol group .

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility of tert-butyl bromide in polar solvents .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the product with >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229.09) and rule out impurities .

- X-ray crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and confirms steric effects of the tert-butoxy group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Exposure control : Monitor airborne concentrations with gas detectors if handling powdered forms. Ensure ventilation rates >10 air changes per hour .

- First aid : In case of inhalation, move to fresh air and seek medical attention if respiratory irritation persists. For skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or tautomeric equilibria. To address these:

- Standardize conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ to minimize solvent shifts .

- Spiking experiments : Add authentic samples to mixtures to identify overlapping peaks in HPLC or GC-MS chromatograms .

- Computational modeling : Compare experimental IR or NMR data with density functional theory (DFT) calculations to validate assignments .

Q. How does the tert-butoxy group influence the compound's stability under varying pH and temperature conditions?

Methodological Answer:

- pH stability : The tert-butoxy group provides steric hindrance, reducing hydrolysis in acidic conditions (pH < 3). However, prolonged exposure to alkaline media (pH > 10) cleaves the ether bond, forming 5-chloro-2-hydroxyphenol .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, attributed to tert-butyl group elimination. Store samples at <25°C in inert atmospheres to prevent degradation .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound samples?

Methodological Answer:

- LC-HRMS : Liquid chromatography coupled with high-resolution mass spectrometry identifies impurities at ppm levels (e.g., residual tert-butyl alcohol) .

- Headspace GC-MS : Detects volatile byproducts (e.g., tert-butyl chloride) formed during synthesis .

- ICP-MS : Monitors trace metal contaminants (e.g., Fe, Cu) from catalysts, with detection limits <0.1 ppb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.